3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Lipophilicity CNS Drug Discovery Physicochemical Property

Generic substitution of pyrazole-azetidine S1P modulators is scientifically unjustified due to steep SAR. Minor changes (e.g., meta→para CN shift) alter receptor subtype selectivity, confounding binding assays. Procure this exact meta-benzonitrile scaffold to deconvolute regioisomer and linker contributions to S1P subtype activity. • XLogP 1.8: balanced lipophilicity for PAMPA/Caco-2 permeability screening vs. para analog. • 4-Me-pyrazole Hammett constant enables decoupling steric from electronic effects vs. 4-Br analog. • MW 266 Da, 0 HBD, 3 HBA: adheres to Rule of Three for fragment-based drug discovery (FBDD).

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 2549024-93-1
Cat. No. B6460497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
CAS2549024-93-1
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)C#N
InChIInChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-3-14(5-15)6-17/h2-5,7-8,16H,9-12H2,1H3
InChIKeyPJOMDORPDMGBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2549024-93-1: S1P Receptor Modulator Building Block


The compound 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (CAS 2549024-93-1) is a synthetic heterocyclic molecule belonging to the class of substituted pyrazole azetidines. Its structure features a characteristic meta-substituted benzonitrile group connected via a methylene bridge to an azetidine ring, which is further functionalized with a 4-methyl-1H-pyrazole moiety [1]. This specific substitution pattern is foundational to a series of sphingosine-1-phosphate (S1P) receptor modulators, as detailed in foundational patents, where variations in the aryl and heterocyclic attachments lead to significant differences in receptor subtype activity [2]. With a molecular weight of 266.34 g/mol and a computed XLogP3-AA of 1.8, it occupies a strategic lipophilicity space for CNS drug discovery [1].

S1P receptor modulator synthesis scaffold
Meta-substituted benzonitrile core for subtype selectivity profiling
CNS drug discovery property assessment (lipophilicity, permeability)

CAS 2549024-93-1: Why Substitution Is Critical


In the context of the pyrazole azetidine class, generic substitution is scientifically unjustified due to steep structure-activity relationships (SAR). The foundational Allergan patent demonstrates that even minor changes, such as shifting the nitrile from the meta (3-) to the para (4-) position on the phenyl ring or introducing a carbonyl linker, results in a distinct chemical entity with a new CAS number and, critically, profoundly altered S1P receptor subtype selectivity profiles [1]. The specific 3-benzonitrile attachment of this compound is not an arbitrary structural feature but a precise pharmacophoric element designed to engage a specific binding pocket, making it a non-interchangeable tool for studying receptor modulation [1].

Positional Isomer (para-benzonitrile)
May shift S1P subtype selectivity and lipophilicity profile compared to meta isomer.
Carbonyl-Linked Amide Analog
Addition of a carbonyl linker increases polarity and hydrogen bond acceptors, likely altering binding mode.
Pyrazole Substituent Variation (e.g., 4-Br)
Different electronic and steric properties can modify target engagement and SAR interpretation.

CAS 2549024-93-1 vs Analogs: Quantitative Evidence


Meta-Substitution Impact on Lipophilicity and CNS Penetration

The compound's meta-substituted benzonitrile pattern confers a distinct lipophilicity profile compared to its direct positional isomer, 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile. The computed XLogP3-AA for the target compound is 1.8, which is critically lower than the value of 2.0 typically predicted for the para-substituted analog, a difference that places it within a more optimal range for oral absorption and CNS drug-likeness according to Lipinski's and CNS MPO rules [1]. This quantified difference in lipophilicity directly impacts solubility, permeability, and off-target binding potential.

Lipophilicity: Meta vs Para
Class-level
Δ XLogP = -0.2 (lower for meta)
Lower lipophilicity may support CNS ADME optimization.
Computed XLogP3; comparator data class-level inference.
Lipophilicity CNS Drug Discovery Physicochemical Property Structure-Activity Relationship

Carbonyl Linker Absence: Impact on Hydrogen Bonding Profile

The target compound features a direct methylene bridge between the azetidine and benzonitrile rings, in contrast to the amide analog 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile (CAS 2549055-30-1). This structural difference eliminates a hydrogen bond acceptor and a rotatable bond, quantified by a Hydrogen Bond Acceptor Count of 3 for the target compound versus 4 for the amide analog, and a Rotatable Bond Count of 4 versus 5 [1][2]. This results in a more rigid and less polar scaffold, which is predicted to significantly alter its binding mode and oral bioavailability profile.

H-Bond & Flexibility: Methylene vs Carbonyl
Context-dependent
HBA: 3 vs 4; Rot. bonds: 4 vs 5
Reduced polarity may improve passive membrane permeability.
Derived from structural analysis; cross-study comparable.
Hydrogen Bonding Pharmacophore Design Conformational Analysis Receptor Binding

4-Methylpyrazole Substituent: Electronic and Steric Properties

The target compound incorporates a 4-methyl substituent on the pyrazole ring, unlike the 4-bromo analog, 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile. The methyl group provides a specific combination of electron-donating properties and limited steric bulk. Quantitative analysis shows the methyl group has a molar refractivity of 5.65, significantly lower than bromine's 8.88, and a Hammett σ_m constant of -0.07 (weakly electron-donating) compared to bromine's +0.39 (strongly electron-withdrawing) [1]. These parameters directly influence the electron density of the pyrazole and, consequently, the strength of any π-π stacking or hydrogen bond interactions critical for target binding.

Electronic/Steric: 4-Me vs 4-Br
Class-level
Δ Molar Refractivity: -3.23; Δ Hammett σₘ: -0.46
Allows matched-pair analysis of electronic effects.
Hansch compendium parameters; class-level inference.
Kinase Inhibitor Halogen Bonding Medicinal Chemistry Fragment-Based Drug Discovery

CAS 2549024-93-1 Procurement Scenarios


Matched-Pair S1P Subtype Selectivity Screening

Procure this compound alongside its para-benzonitrile isomer and the carbonyl-linked analog to conduct systematic binding assays. The quantified differences in lipophilicity and hydrogen bonding, as established in Section 3, will allow medicinal chemists to deconvolute the contributions of regioisomerism and linker flexibility to S1P receptor subtype selectivity, directly supporting the SAR insights from the Allergan patent family [1][2].

Permeability Profiling for CNS Lead Optimization

Given its computed XLogP of 1.8, this compound is ideally positioned for permeability screening (e.g., PAMPA or Caco-2). Scientific teams should select this specific meta-substituted scaffold to test the hypothesis that a lower lipophilicity member of the series can maintain target engagement while improving the oral absorption window compared to the more lipophilic para analog [1].

Chemical Probe for Epigenetic/Kinase Targets

The distinct electronic signature of the 4-methylpyrazole moiety, quantified by its Hammett constant, makes this compound a superior choice for a chemical probe campaign where electron-rich interactions are hypothesized. Its differentiation from the 4-bromo analog allows researchers to decouple steric bulk from electronic effects in target engagement studies [3].

FBDD Library Enrichment

With a molecular weight of 266 Da and a balanced profile of 0 hydrogen bond donors and 3 acceptors, this compound adheres to the 'Rule of Three' for fragment libraries. Its procurement for FBDD initiatives is strategically justified over larger, more complex analogs, as its meta-substituted benzonitrile offers a unique 3D vector for fragment growth that is absent in the more planar para-substituted variant [1].

Application
Selection Property
Validation Focus
Matched-pair S1P subtype SAR
Regioisomer-controlled scaffold
Binding assay selectivity deconvolution
CNS permeability profiling
Balanced lipophilicity for drug-likeness
PAMPA / Caco-2 permeability assay
Chemical probe for receptor targets
Electron-rich 4-methylpyrazole moiety
Target engagement studies (matched-pair with 4-Br)
Fragment-based drug discovery (FBDD)
Fragment-like size and low complexity
Rule-of-three compliance for library growth
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